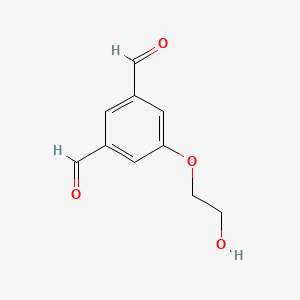
5-(2-Hydroxyethoxy)benzene-1,3-dicarbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(2-Hydroxyethoxy)benzene-1,3-dicarbaldehyde is an organic compound with the molecular formula C10H10O4 It is characterized by the presence of two aldehyde groups and a hydroxyethoxy substituent on a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Hydroxyethoxy)benzene-1,3-dicarbaldehyde typically involves the reaction of 5-hydroxyisophthalic acid with ethylene glycol under acidic conditions to form the hydroxyethoxy derivative. This intermediate is then subjected to oxidation using reagents such as pyridinium chlorochromate (PCC) to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity of the final product through techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
5-(2-Hydroxyethoxy)benzene-1,3-dicarbaldehyde undergoes several types of chemical reactions, including:
Oxidation: The aldehyde groups can be oxidized to carboxylic acids using oxidizing agents like potassium permanganate.
Reduction: The aldehyde groups can be reduced to primary alcohols using reducing agents such as sodium borohydride.
Substitution: The hydroxyethoxy group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: 5-(2-Hydroxyethoxy)benzene-1,3-dicarboxylic acid.
Reduction: 5-(2-Hydroxyethoxy)benzene-1,3-dimethanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-(2-Hydroxyethoxy)benzene-1,3-dicarbaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe due to its aldehyde groups, which can react with amines to form fluorescent Schiff bases.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of polymers and resins due to its bifunctional nature.
Mechanism of Action
The mechanism of action of 5-(2-Hydroxyethoxy)benzene-1,3-dicarbaldehyde is primarily based on its ability to form Schiff bases with primary amines. This reaction involves the nucleophilic attack of the amine on the carbonyl carbon of the aldehyde group, followed by the elimination of water to form an imine. This property makes it useful in various biochemical assays and as a cross-linking agent in polymer chemistry .
Comparison with Similar Compounds
Similar Compounds
5-Hydroxybenzene-1,3-dicarbaldehyde: Lacks the hydroxyethoxy group, making it less soluble in water.
5-Methoxybenzene-1,3-dicarbaldehyde: Contains a methoxy group instead of a hydroxyethoxy group, affecting its reactivity and solubility.
5-(2-Methoxyethoxy)benzene-1,3-dicarbaldehyde: Similar structure but with a methoxyethoxy group, which may influence its chemical behavior.
Uniqueness
5-(2-Hydroxyethoxy)benzene-1,3-dicarbaldehyde is unique due to its hydroxyethoxy substituent, which enhances its solubility in polar solvents and provides additional sites for chemical modification. This makes it a versatile compound for various applications in research and industry .
Properties
CAS No. |
500567-75-9 |
|---|---|
Molecular Formula |
C10H10O4 |
Molecular Weight |
194.18 g/mol |
IUPAC Name |
5-(2-hydroxyethoxy)benzene-1,3-dicarbaldehyde |
InChI |
InChI=1S/C10H10O4/c11-1-2-14-10-4-8(6-12)3-9(5-10)7-13/h3-7,11H,1-2H2 |
InChI Key |
BVIZNOPRWIHONX-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C=C1C=O)OCCO)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















